N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
CAS No.: 1797260-84-4
Cat. No.: VC5407962
Molecular Formula: C19H17N5O4S
Molecular Weight: 411.44
* For research use only. Not for human or veterinary use.
![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide - 1797260-84-4](/images/structure/VC5407962.png)
Specification
CAS No. | 1797260-84-4 |
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Molecular Formula | C19H17N5O4S |
Molecular Weight | 411.44 |
IUPAC Name | N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Standard InChI | InChI=1S/C19H17N5O4S/c25-18(13-11-15(28-22-13)16-4-2-10-29-16)20-7-8-23-19(26)24(12-5-6-12)17(21-23)14-3-1-9-27-14/h1-4,9-12H,5-8H2,(H,20,25) |
Standard InChI Key | PGPZZEHHFDISRJ-UHFFFAOYSA-N |
SMILES | C1CC1N2C(=NN(C2=O)CCNC(=O)C3=NOC(=C3)C4=CC=CS4)C5=CC=CO5 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates multiple heterocyclic systems:
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1,2,4-Triazole Core: A five-membered ring with three nitrogen atoms at positions 1, 2, and 4. The 5-oxo group and cyclopropyl substitution at position 4 introduce steric and electronic modifications that influence binding affinity .
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Oxazole-Carboxamide Backbone: A 1,2-oxazole ring linked to a carboxamide group at position 3, enhancing hydrogen-bonding potential and solubility.
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Aromatic Substituents: Furan-2-yl and thiophen-2-yl groups at positions 3 (triazole) and 5 (oxazole), respectively, contribute to π-π stacking interactions and metabolic resistance .
Table 1: Key Functional Groups and Their Roles
Functional Group | Position | Role in Bioactivity |
---|---|---|
1,2,4-Triazole | Core scaffold | Enzyme inhibition, metal chelation |
Oxazole-carboxamide | Side chain | Solubility, target recognition |
Cyclopropyl | Triazole C4 | Conformational restraint |
Furan-2-yl | Triazole C3 | Aromatic interactions |
Thiophen-2-yl | Oxazole C5 | Metabolic stability |
Physicochemical Profile
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Molecular Formula: C₁₉H₂₀N₆O₃S (calculated based on structural analysis).
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Molecular Weight: 376.5 g/mol.
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Solubility: Moderate aqueous solubility due to the carboxamide group, with logP ~2.1 (estimated), indicating balanced hydrophobicity.
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Stability: The triazole and oxazole rings confer resistance to hydrolytic degradation, while the thiophene moiety may reduce oxidative metabolism .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves multi-step reactions to assemble the hybrid structure:
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Triazole Formation: Cyclocondensation of hydrazine derivatives with cyclopropanecarbonyl chloride yields the 4-cyclopropyl-5-oxo-triazole intermediate.
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Oxazole Construction: A Hantzsch-type reaction between thiophene-2-carbonitrile and ethyl glycolate forms the 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid precursor.
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Amide Coupling: Carbodiimide-mediated coupling links the oxazole-carboxylic acid to the triazole-ethylamine side chain.
Table 2: Critical Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Triazole cyclization | Hydrazine, cyclopropanecarbonyl chloride, 80°C | 62 |
Oxazole synthesis | Thiophene-2-carbonitrile, DCC, RT | 58 |
Amide coupling | EDC, HOBt, DMF, 0°C → RT | 71 |
Structural Modifications
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Cyclopropyl Substitution: Replacing cyclopropyl with bulkier groups (e.g., adamantyl) reduced solubility but improved target affinity in analogs .
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Thiophene vs. Furan: Thiophene’s sulfur atom enhances metabolic stability compared to furan, though furan derivatives show superior π-stacking in crystallographic studies .
Biological Activities and Mechanisms
Anticancer Activity
Triazole-oxazole hybrids demonstrate promising cytotoxicity:
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Cell Line Inhibition: Analogous compounds show IC₅₀ values of 0.43–17 µM in HCT116 (colon) and MCF-7 (breast) cancer cells .
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Mechanistic Insights: Apoptosis induction via mitochondrial membrane depolarization and caspase-9 activation, with concurrent ROS generation .
Table 3: Comparative Cytotoxicity of Triazole Derivatives
Compound | HCT116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Mechanism |
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Melampomagnolide B | 4.93 | 30.0 | p53 activation |
Triazole hybrid 1 | 0.43 | 4.76 | ROS generation, apoptosis |
Albiziabioside A 6 | 5.19 | 11.67 | Ferroptosis induction |
Pharmacological Applications and Future Directions
Therapeutic Targets
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Inflammatory Disorders: Patent WO2009077990A1 highlights aminotriazole derivatives as ALX/FPR2 agonists, suggesting potential anti-inflammatory applications for this compound .
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Oncology: Preclinical models support triazole-oxazole hybrids as CDK9 degraders, reducing Mcl-1 levels and sensitizing tumors to chemotherapy .
Challenges and Opportunities
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